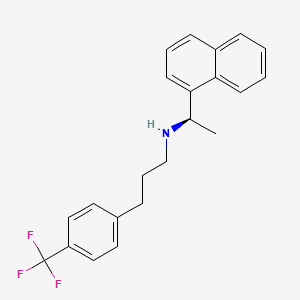

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable organic compound containing the trifluoromethylphenyl group. The exact method would depend on the specific reactants and conditions used .Molecular Structure Analysis

The molecule contains a naphthalene ring, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The resulting structure is planar. The trifluoromethylphenyl group is a phenyl (benzene) ring substituted with a trifluoromethyl group (-CF3), which is known for its high electronegativity .Chemical Reactions Analysis

As an amine, this compound could participate in a variety of chemical reactions. For example, it could act as a base, accepting a proton to form a positively charged ammonium ion. It could also undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic, affecting its solubility in different solvents .Scientific Research Applications

Applications in Tobacco Research

Measurement of human urinary carcinogen metabolites, including compounds related to naphthalene, has been employed to obtain significant information about tobacco and cancer. These studies have utilized carcinogens and their metabolites, quantified in the urine of smokers or non-smokers exposed to environmental tobacco smoke, to provide insights into carcinogen dose, exposure delineation, and metabolism in humans. The use of specific biomarkers derived from carcinogens specific to tobacco products, such as NNAL and NNAL-Gluc, has shown high sensitivity and specificity, particularly for studies on environmental tobacco smoke exposure (Hecht, 2002).

Enhancement of Plastic Scintillators

Research into plastic scintillators based on polymethyl methacrylate has explored the incorporation of various luminescent dyes, including naphthalene derivatives, to improve their scintillation efficiency, optical transparency, and stability under thermal, light, and radiation conditions. These advancements in materials science indicate the potential for naphthalene derivatives to play a crucial role in the development of more efficient and stable scintillation materials for radiation detection (Salimgareeva & Kolesov, 2005).

Corrosion Inhibition

Naphthalene derivatives, such as phthalocyanine and naphthalocyanine, have been studied for their applications as corrosion inhibitors. Their ability to form strong chelating complexes with metallic atoms due to the presence of nitrogen atoms and aromatic rings has been found to be effective in protecting metals in various environments. These compounds act by retarding both anodic and cathodic reactions, behaving as mixed-type inhibitors, and have shown promise in various industrial applications to prevent corrosion (Verma et al., 2021).

Medicinal Chemistry

Naphthalene derivatives have been identified as having extensive potential in medicinal applications, particularly as anticancer agents. Some naphthalimides, which are a type of nitrogen-containing aromatic heterocycle with a naphthalene framework, have entered into clinical trials. These compounds interact with biological cations, anions, small molecules, and macromolecules, showing potential in treatments for various diseases. Their applications in creating artificial ion receptors, fluorescent probes, and cell imaging agents highlight the broad utility of naphthalene derivatives in understanding biological processes and determining pharmacological properties (Gong et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(1R)-1-naphthalen-1-ylethyl]-3-[4-(trifluoromethyl)phenyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F3N/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25/h2-4,7-14,16,26H,5-6,15H2,1H3/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATILKQDYNBOJK-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)